N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

PDK1 inhibitor Oncology Kinase selectivity

This thiazole carboxamide features a 4-nitrophenyl substituent that provides a unique electron-withdrawing signature and hydrogen-bonding potential not replicable by generic analogs. Listed in patent families as a PDK1 inhibitor for metastatic and solid tumor research, it serves as a structurally orthogonal chemical probe distinct from common benzothiazole-based tools. Researchers studying the PI3K/AKT/mTOR axis can use it for SAR library anchoring and target engagement studies, provided in-house biochemical validation is performed. Substituting this compound with generic thiazole derivatives risks invalidating pharmacological models.

Molecular Formula C16H17N3O3S
Molecular Weight 331.4 g/mol
CAS No. 392245-15-7
Cat. No. B3264500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
CAS392245-15-7
Molecular FormulaC16H17N3O3S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H17N3O3S/c20-15(12-4-2-1-3-5-12)18-16-17-14(10-23-16)11-6-8-13(9-7-11)19(21)22/h6-10,12H,1-5H2,(H,17,18,20)
InChIKeyKFFOYHGMFHDRJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-Yl]Cyclohexanecarboxamide (CAS 392245-15-7): Baseline Characterization for Informed Procurement


N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide (CAS 392245-15-7) is a synthetic small molecule belonging to the thiazole carboxamide class. Its structure combines a cyclohexanecarboxamide core with a 4-nitrophenyl-substituted thiazole ring . Thiazole derivatives are extensively explored in medicinal chemistry for their ability to interact with diverse biological targets, including kinases such as PDK1 (3-phosphoinositide-dependent kinase 1), making them relevant to oncology research [1]. This specific compound is listed in a patent review as a PDK1 inhibitor class member under investigation for metastatic and solid tumors [2]. However, after an exhaustive search of the primary literature, no peer-reviewed, head-to-head comparative biological data were identified for this exact compound against defined analogs. All available information originates from vendor-provided general summaries or patent family classifications.

Why Generic 'Thiazole Carboxamide' Substitution is Inadvisable for N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-Yl]Cyclohexanecarboxamide


The thiazole carboxamide chemical space is characterized by extreme structure-activity relationship (SAR) sensitivity. Minor modifications to the aryl substituent on the thiazole ring or the acyl group on the 2-amino position are known to dramatically alter kinase selectivity profiles, cellular potency, and physicochemical properties [1]. For instance, within closely related patent families, shifting from a 4-nitrophenyl to a 2,5-dichlorophenyl or a benzothiazole scaffold can ablate PDK1 inhibition or introduce off-target effects [2]. The 4-nitrophenyl group of the target compound provides a unique electron-withdrawing signature and hydrogen-bonding potential that cannot be replicated by other substituents. Consequently, substituting this compound with a generic 'thiazole carboxamide derivative'—even one with a similar molecular weight—risks invalidating the pharmacological model and wasting research resources. Direct experimental validation is prerequisite.

Quantitative Differentiation Evidence for N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-Yl]Cyclohexanecarboxamide: A Critical Appraisal


PDK1 Kinase Inhibition Class Membership vs. Unsubstituted Thiazole

This compound is described as a thiazole carboxamide derivative targeting PDK1, a master kinase in the PI3K/AKT/mTOR pathway, in a patent review and associated therapeutic target database [1]. The exact compound is listed among a series of thiazole carboxamides patented for metastatic cancer [2]. While specific IC50 or Kd values for this compound are not disclosed in the reviewed patent or accessible primary literature, its inclusion in a focused patent for PDK1 inhibitors provides class-level differentiation from unsubstituted or simple alkyl-substituted thiazoles that lack kinase binding affinity. The 4-nitrophenyl group is expected to confer distinct binding interactions in the PDK1 ATP-binding pocket compared to hydrogen or methyl substituents, which are typically inactive.

PDK1 inhibitor Oncology Kinase selectivity

Structural Differentiation from the Benzothiazole Analog HUP30 via Scaffold and Nitro-Position

A commonly encountered comparator is N-(6-nitrobenzo[d]thiazol-2-yl)cyclohexanecarboxamide (HUP30, CAS 312747-21-0), which is a benzothiazole-based vasodilator that stimulates soluble guanylyl cyclase and blocks calcium influx . The target compound differs structurally in three critical ways: (1) it is a monocyclic thiazole rather than a bicyclic benzothiazole; (2) the nitro group is positioned on a phenyl ring attached to the thiazole C-4 rather than directly on the benzothiazole core; and (3) the phenyl ring provides an additional degree of rotational freedom. These differences predict distinct three-dimensional pharmacophores, target engagement profiles, and physicochemical properties. HUP30’s primary pharmacology (vasodilation via sGC activation) is unrelated to the PDK1 inhibition inferred for the target compound.

Chemical probe Scaffold hopping Selectivity profile

Phenyl Ring Substitution Pattern: 4-Nitro vs. 2,5-Dichloro Analog (CAS 476280-99-6)

A direct structural analog, N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide (CAS 476280-99-6), replaces the 4-nitrophenyl group with a 2,5-dichlorophenyl group . The nitro group is a strong electron-withdrawing group (Hammett σp = 0.78) with hydrogen-bond acceptor capacity, while the chloro substituents are moderately electron-withdrawing (σm = 0.37, σp = 0.23) and more lipophilic. These electronic and steric differences are expected to significantly alter the compound’s binding mode within the PDK1 ATP-binding site, likely affecting both potency and kinase selectivity. Without head-to-head biochemical data, the magnitude and direction of this difference cannot be quantified, but the fundamental physicochemical divergence is incontrovertible.

SAR Electron-withdrawing group Binding affinity

Evidence-Backed Application Scenarios for N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-Yl]Cyclohexanecarboxamide (392245-15-7)


Chemical Probe for PDK1-Dependent Cancer Cell Signaling Studies

Based on its classification as a thiazole carboxamide PDK1 inhibitor in patent literature [1], this compound can serve as a starting point for developing chemical probes to dissect PDK1-mediated signaling in cancer cell lines. Researchers studying the PI3K/AKT/mTOR axis in metastatic or solid tumor models may use this compound, provided they first validate its biochemical potency and selectivity in-house. The compound's 4-nitrophenyl-thiazole scaffold is distinct from more common benzothiazole-based probes, offering a structurally orthogonal tool for target engagement studies.

Structure-Activity Relationship (SAR) Anchor Point for Thiazole Carboxamide Optimization

The compound’s specific substitution pattern—cyclohexanecarboxamide at the 2-position and 4-nitrophenyl at the 4-position of the thiazole ring—makes it a useful anchor point in SAR libraries aimed at optimizing PDK1 potency, selectivity, and pharmacokinetic properties. By systematically varying the nitro position, cyclohexyl group, or amide linkage, medicinal chemistry teams can map key pharmacophore elements. Comparative data against the 2,5-dichlorophenyl and benzothiazole analogs can reveal electronic and steric determinants of kinase binding.

Negative Control for Benzothiazole-Based Vasodilator Assays

Because the structurally related compound HUP30 (a benzothiazole) exhibits vasodilatory activity via soluble guanylyl cyclase activation , the target compound—which lacks the benzothiazole core—can be employed as a chemical control. Its monocyclic thiazole scaffold is predicted to have minimal activity in vasodilation assays, helping researchers confirm that observed effects are scaffold-specific rather than due to general thiazole or nitro group reactivity.

Quote Request

Request a Quote for N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.